(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

Chiral resolution Enantioselective synthesis Stereochemical quality control

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid (CAS 1269778‑26‑8) is a chiral β-amino acid derivative with molecular formula C₁₀H₁₀F₃NO₃ and molecular weight 249.19 g·mol⁻¹. The molecule features a stereogenic (3R)-configured β-amino carbon, an ortho-hydroxy group, and a para-trifluoromethyl substituent on the phenyl ring.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B13047393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1
InChIKeyAAARRPPCGAEICC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid: Procurement-Grade Properties, CAS 1269778-26-8


(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid (CAS 1269778‑26‑8) is a chiral β-amino acid derivative with molecular formula C₁₀H₁₀F₃NO₃ and molecular weight 249.19 g·mol⁻¹ . The molecule features a stereogenic (3R)-configured β-amino carbon, an ortho-hydroxy group, and a para-trifluoromethyl substituent on the phenyl ring . Published purity specifications from commercial sources reach 98 % . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 83.55 Ų, a predicted LogP of 1.8855, three hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds . These properties place the compound within Lipinski-compatible chemical space while the combination of electron-withdrawing trifluoromethyl and hydrogen-bonding ortho-hydroxy groups creates a distinctive substitution pattern not available in common α-amino acid building blocks.

Why Generic 3-Amino-3-arylpropanoic Acid Substitution Is Not Advisable for (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid


The 3-amino-3-arylpropionic acid family encompasses compounds with markedly different pharmacological and physicochemical profiles depending on aryl-ring substitution and stereochemistry. For example, the (2S,3S)-2-hydroxy-4′-trifluoromethyl regioisomer (TFMPA) acts as a potent and selective mGluR1 antagonist with established CNS pharmacology , whereas the non-fluorinated parent scaffold (R)-3-amino-3-phenylpropanoic acid lacks this receptor activity entirely. The ortho-hydroxy group present in the target compound introduces an intramolecular hydrogen-bonding motif absent in analogs bearing only a para-CF₃ substituent, altering conformational preferences, solubility, and metal-chelating capacity. Furthermore, the (3R) absolute configuration is critical; the (3S)-enantiomer (CAS 1270257‑25‑4) constitutes a distinct chemical entity that may exhibit divergent biological recognition at chiral binding sites. Generic procurement of any β-amino-3-arylpropionic acid without verifying both the substitution pattern and the enantiomeric configuration therefore risks introducing an inactive or off-target-active building block into a synthetic or screening workflow.

Quantitative Differentiation Evidence: (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid vs. Closest Analogs


Enantiomeric Integrity: (3R) vs. (3S) Configuration Defines a Distinct Chiral Chemical Entity

The target compound possesses the (3R) absolute configuration at the β-amino carbon. The (3S)-enantiomer, (3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid (CAS 1270257‑25‑4), is catalogued as a separate compound by commercial suppliers and constitutes a distinct chemical entity . No published head-to-head biological comparison of the two enantiomers was identified in the open literature as of the search date; however, extensive precedent within the 3-amino-3-arylpropionic acid class demonstrates that enantiomeric configuration is a critical determinant of both enzyme-inhibitory potency and receptor-binding affinity [1][2]. The Kashif et al. (2018) study of phthaloyl derivatives of this scaffold showed that TcTS inhibition and trypanocidal activity varied substantially depending on aryl substitution, with the lead compound D-11 achieving 86.9 % ± 5 enzyme inhibition vs. the natural ligand DANA at −7.8 kcal·mol⁻¹ binding affinity [2].

Chiral resolution Enantioselective synthesis Stereochemical quality control

Ortho-Hydroxy Pharmacophore: Differentiation from para-CF₃-Only β-Amino Acid Scaffolds

The target compound bears an ortho-hydroxy substituent adjacent to the β-amino acid attachment point on the phenyl ring. This is structurally absent in key comparator β-amino acids such as (R)-3-amino-3-phenylpropanoic acid (CAS 83649‑48‑3; no hydroxyl group, no CF₃) and (2S,3S)-TFMPA (CAS 959574‑20‑0; para-CF₃ but the hydroxyl is at C2 of the propanoic acid chain, not on the aromatic ring) . The ortho-hydroxy group in the target compound creates a potential bidentate metal-coordination site (β-amino acid nitrogen plus phenolic oxygen) and enables intramolecular hydrogen bonding that can pre-organize the molecule into specific conformations. Computed values from vendor data show three hydrogen-bond donors and three acceptors for the target compound , compared to two donors and three acceptors for (R)-3-amino-3-phenylpropanoic acid , reflecting the additional hydrogen-bonding capacity contributed by the phenolic –OH.

Hydrogen-bond donor Metal chelation Intramolecular H-bond

Trifluoromethyl Electronic Effects: Computed LogP and TPSA Differentiation from Non-Fluorinated β-Amino Acids

The para-trifluoromethyl group confers distinct electronic and lipophilic properties compared with non-fluorinated β-amino acid scaffolds. For the target compound, the vendor-provided computed LogP is 1.8855 with a TPSA of 83.55 Ų . In contrast, a close non-fluorinated analog, (R)-3-amino-3-phenylpropanoic acid (MW 165.19 g·mol⁻¹), lacks the CF₃-driven increase in both molecular weight (+84 Da) and lipophilicity . Within the broader β-amino acid class, fluorine incorporation is well-established to enhance metabolic stability, with β-trifluoromethyl-β-amino acids shown to protect peptides from proteolytic degradation—studies demonstrate complete resistance to trypsin and chymotrypsin cleavage after 36 h of incubation [1][2]. Additionally, the CF₃ group serves as a sensitive ¹⁹F NMR probe for monitoring binding events and conformational changes in biochemical assays.

Lipophilicity modulation Metabolic stability 19F NMR probe

Scaffold Validation: 3-Amino-3-arylpropionic Acid Core as a Proven Pharmacophore for TcTS Inhibition

The 3-amino-3-arylpropionic acid scaffold has been experimentally validated as a productive pharmacophore for inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), a key target for Chagas disease [1][2]. In the study by Kashif et al. (2018), 3-amino-3-arylpropionic acid derivatives (series A) served as the foundational core for developing phthaloyl derivatives (series B–D). The optimized lead D-11 achieved 86.9 % ± 5 TcTS enzyme inhibition at the tested concentration, a binding affinity of −11.1 kcal·mol⁻¹ (vs. −7.8 kcal·mol⁻¹ for the natural ligand DANA), and trypanocidal LC₅₀ values of 52.70 ± 2.70 μM and 46.19 ± 2.36 μM against NINOA and INC-5 strains respectively—outperforming reference drugs nifurtimox and benznidazole [1][2]. While the target compound (3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid was not itself tested in this study, its core scaffold is identical to series A and its 2-hydroxy-4-CF₃ substitution pattern introduces additional hydrogen-bonding and electronic features that could favorably interact with active-site residues Arg245, Arg314, and Tyr342 identified in the docking analysis [1].

Chagas disease Trans-sialidase inhibition Neglected tropical disease

Procurement-Grade Purity and Commercial Availability: Differentiated Supply Position vs. Research-Only Analogs

The target compound is commercially available at 98 % purity from catalog suppliers with documented stock-keeping units (e.g., Leyan Product No. 1794813) and scalable quantities from 1 g to 25 g upon quotation . In contrast, several closely related analogs have more constrained commercial availability: the (3S)-enantiomer (CAS 1270257‑25‑4) and the (2S,3S)-TFMPA regioisomer (CAS 959574‑20‑0) are primarily listed by specialty research-chemical suppliers with potentially longer lead times . The target compound's 98 % purity specification with documented Lot‑to‑Lot variability disclosure (actual purity confirmed upon receipt) provides a defined quality baseline for reproducible experimentation .

Chemical procurement Purity specification Supply chain reliability

Dual Hydrogen-Bond Donor/Acceptor Architecture Enables Conformational Pre-Organization vs. Mono-Functional Analogs

The juxtaposition of the β-amino group and the ortho-hydroxy group on the target compound creates a unique 1,4-bifunctional relationship on the aromatic ring. In β-peptide chemistry, enantiopure β-trifluoromethyl β-amino acids have been shown to influence peptide 3D conformation through steric hindrance at the tetrasubstituted carbon and the electron-withdrawing effect of CF₃, with X-ray diffraction studies revealing intraresidue C₆ hydrogen bonds within trifluoromethylated amino acid residues [1]. The target compound's ortho-OH group provides an additional intramolecular hydrogen-bonding option (between phenolic –OH and the β-amino nitrogen or the carboxylic acid oxygen) that is entirely absent in analogs such as (R)-3-amino-3-(4-trifluoromethylphenyl)propanoic acid (no ortho substituent) or (2S,3S)-TFMPA (aliphatic hydroxyl) . This conformational pre-organization may be valuable for designing foldamers or peptidomimetics with defined secondary structure preferences.

β-Peptide foldamer Conformational restriction Intramolecular H-bond

Evidence-Backed Application Scenarios for (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid Procurement


Chagas Disease Drug Discovery: Differentiated TcTS Inhibitor Lead Generation

The 3-amino-3-arylpropionic acid scaffold has been validated as an effective pharmacophore for Trypanosoma cruzi trans-sialidase (TcTS) inhibition, with phthaloyl derivatives achieving 86.9% enzyme inhibition and superior trypanocidal activity compared to reference drugs nifurtimox and benznidazole [1]. The target compound provides an underexplored 2-hydroxy-4-trifluoromethyl substitution pattern on this validated core, offering medicinal chemistry teams a structure with additional hydrogen-bonding capacity (three donors vs. two for the unsubstituted scaffold) that could engage active-site residues Arg245, Arg314, and Tyr342 identified in the TcTS docking study [1]. Procurement of this specific analog enables SAR expansion beyond the published phthaloyl series A–D.

Stereochemically Defined β-Amino Acid Building Block for Peptidomimetic Synthesis

β-Amino acids are established tools for enhancing the proteolytic stability of peptide therapeutics, with β-trifluoromethyl β-amino acid-containing peptides demonstrating complete resistance to trypsin and chymotrypsin degradation after 36 hours of incubation [2][3]. The (3R) enantiomerically pure target compound (98% purity, CAS 1269778-26-8) combines a metabolically stabilizing CF₃ group with an ortho-hydroxy moiety that can serve as a conformational anchor via intramolecular hydrogen bonding and as a late-stage diversification handle (e.g., O-alkylation, esterification). This makes it suitable for incorporation into α/β-peptide hybrids where both metabolic stability and conformational control are design objectives.

19F NMR Probe Development for Protein–Ligand Binding Studies

The trifluoromethyl group is a sensitive ¹⁹F NMR reporter for studying ligand–protein interactions due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F. The target compound's CF₃ group, combined with its computed moderate lipophilicity (LogP = 1.8855) and TPSA of 83.55 Ų , positions it as a potential fragment or probe molecule for ¹⁹F NMR-based screening campaigns. Unlike CF₃-containing α-amino acids such as 4-trifluoromethyl-DL-phenylalanine, the β-amino acid backbone provides an altered spatial presentation of the CF₃ reporter relative to the carboxylate and amine binding determinants, potentially sampling different chemical shift perturbation windows upon target engagement .

Ortho-Hydroxy β-Amino Acid Library Design for Metal-Dependent Enzyme Targets

The simultaneous presence of a β-amino acid scaffold and an ortho-phenolic hydroxyl group creates a potential bidentate metal-coordination motif (β-NH₂ and phenolic O⁻) that is absent in non-hydroxylated β-amino acids . This structural feature is relevant for designing inhibitor libraries targeting metalloenzymes such as matrix metalloproteinases, histone deacetylases, or carbonic anhydrases, where metal-chelating pharmacophores are a well-established design principle. The 4-CF₃ group further modulates the pKa of the phenolic –OH through its electron-withdrawing effect, potentially tuning metal-binding affinity relative to non-fluorinated ortho-hydroxy analogs.

Quote Request

Request a Quote for (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.